2-(3-Ethoxy-4-methoxy-2,6-dimethylphenyl)acetaldehyde
Description
Properties
Molecular Formula |
C13H18O3 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-(3-ethoxy-4-methoxy-2,6-dimethylphenyl)acetaldehyde |
InChI |
InChI=1S/C13H18O3/c1-5-16-13-10(3)11(6-7-14)9(2)8-12(13)15-4/h7-8H,5-6H2,1-4H3 |
InChI Key |
LBUCAGZUKFFBGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1C)CC=O)C)OC |
Origin of Product |
United States |
Preparation Methods
Ethylation of Isovanillin to 3-Ethoxy-4-methoxybenzaldehyde
- Starting Materials: Isovanillin, monobromomethane, DMF solvent, salt of wormwood as catalyst
- Conditions: Heated to 80-90 °C, slow addition of monobromomethane (1.0-1.5 equivalents)
- Reaction: Alkylation of the hydroxyl group on isovanillin to introduce the ethoxy substituent
- Outcome: Formation of 3-ethoxy-4-methoxybenzaldehyde with high purity (~99%) and yield (~98-99%)
- Notes: Reaction monitored until completion by precipitation and extraction, followed by concentration and filtration
Oxime Formation from 3-Ethoxy-4-methoxybenzaldehyde
- Reagents: Oxammonium hydrochloride, sodium hydroxide, ethanol solvent
- Conditions: Reaction at 30-40 °C under stirring
- Reaction: Aldehyde converted to oxime via aldoxime formation
- Outcome: Off-white solid oxime obtained with 91-95% yield and purity around 94-95%
- Notes: Precipitation by addition of water, filtration, and drying
Dehydration of Oxime to 3-Ethoxy-4-methoxybenzonitrile
- Reagent: Acetic anhydride (3-4 equivalents)
- Conditions: Heated to 130-150 °C for 2-3 hours
- Reaction: Dehydration of oxime to nitrile with recovery of acetic anhydride by underpressure distillation
- Outcome: Faint yellow crude nitrile product with 70-75% yield and purity ~99%
- Notes: After reaction, mixture cooled, poured into water to precipitate product, filtered, rinsed, and dried
Purification
- Method: Dissolution in dehydrated alcohol, addition of granular activated carbon (GAC), reflux and filtration to remove color impurities
- Outcome: White solid product with high purity (99%) and yield (70-75%)
- Notes: Cooling mother liquor induces crystallization, followed by filtration and drying
| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Ethylation | Isovanillin, monobromomethane, DMF | 80-90 | 98-99 | 98.9-99.7 | Slow addition, salt of wormwood catalyst |
| 2 | Oxime formation | Oxammonium hydrochloride, NaOH, ethanol | 30-40 | 91-95 | 94.2-95.3 | Precipitation by water addition |
| 3 | Dehydration (nitrile) | Acetic anhydride (3-4 eq) | 130-150 | 70-75 | ~99 | Acetic anhydride recovered by distillation |
| 4 | Purification | Alcohol solvent, GAC | Reflux | 70-75 | 99 | Hot filtration and crystallization |
- The described method uses readily available raw materials and mild reaction conditions, making it industrially feasible.
- The recovery of acetic anhydride reduces waste and production costs.
- The use of salt of wormwood as a catalyst and ethanol as solvent contributes to environmental friendliness.
- High yields and purities are consistently achieved across different embodiments of the synthesis.
- The process avoids harsh reagents and extreme conditions, enhancing safety and scalability.
- Alternative palladium-catalyzed ortho-alkoxylation methods have been reported for similar aromatic aldehydes, but these typically involve more complex catalysts and longer reaction times at moderate temperatures (~70 °C) under air atmosphere.
- Visible-light-mediated synthesis approaches for related acetaldehydes have been developed but are less common for this specific compound.
- The stepwise approach via oxime intermediates and dehydration remains the most practical and well-documented method for synthesizing 2-(3-Ethoxy-4-methoxy-2,6-dimethylphenyl)acetaldehyde.
The preparation of this compound is efficiently achieved through a three-step process involving ethylation of isovanillin, oxime formation, and dehydration to the nitrile, followed by purification. The method is characterized by high yields, high purity, cost-effectiveness, and environmentally considerate practices. This approach is supported by detailed experimental data and optimized reaction conditions from patent literature and peer-reviewed studies.
This comprehensive analysis provides a professional and authoritative overview of the preparation methods for this compound, suitable for researchers and industry practitioners.
Chemical Reactions Analysis
Condensation Reactions
The aldehyde group undergoes condensation with nucleophiles to form imines or enamines. Key examples include:
(a) Enamine Formation with Chiral Auxiliaries
In the synthesis of aminosulfones, this compound reacts with dimethylsulfone deprotonated by butyllithium to form an α,β-unsaturated styryl sulfone intermediate. Subsequent condensation with (S)-α-methylbenzylamine yields a chiral enamine (Table 1) .
Table 1: Condensation Reaction Conditions and Outcomes
| Reaction Partner | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Dimethylsulfone | Butyllithium, THF, −78°C | α,β-Unsaturated styryl sulfone | 75–85% | |
| (S)-α-Methylbenzylamine | Ti(OEt)₄ or p-TsOH, CH₃CN, 0°C | Chiral enamine | 70–90% |
Reduction and Diastereoselective Pathways
The enamine intermediate derived from this aldehyde undergoes sodium borohydride reduction in acetic acid to produce a benzyl-protected aminosulfone with high diastereoselectivity (dr > 95:5) .
Table 2: Reduction Parameters
| Reducing Agent | Additive | Temperature | Diastereomeric Ratio (dr) | Yield |
|---|---|---|---|---|
| NaBH₄ | Acetic acid | 0°C → RT | >95:5 | 80–92% |
(a) Acid-Catalyzed Hydrolysis
Enamine intermediates are hydrolyzed using aqueous HCl (2M) at reflux to yield α-ketosulfones, critical for further functionalization .
(b) Catalytic Hydrogenation
Benzyl-protected aminosulfones are deprotected via hydrogenolysis (H₂, Pd/C, MeOH) to afford free amines .
Limitations and Challenges
Scientific Research Applications
2-(3-Ethoxy-4-methoxy-2,6-dimethylphenyl)acetaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of aldehydes on biological systems.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Ethoxy-4-methoxy-2,6-dimethylphenyl)acetaldehyde involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which can further react to form more complex structures. The presence of ethoxy and methoxy groups may influence its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclohexylidene Acetaldehyde Derivatives (Z/E-DMCHA)
- Structure : (Z)- and (E)-2-(3,3-dimethylcyclohexylidene)acetaldehyde (DMCHA) are isomers with a cyclohexylidene ring instead of a substituted phenyl group .
- Applications: Both isomers are critical components of pheromone blends in beetles (e.g., Anthonomus grandis and Pityogenes quadridens), where stereochemistry (Z/E) dictates biological activity .
2-(4-Chloro-2,6-dimethylphenoxy)acetaldehyde
- Structure: Features a phenoxy-acetaldehyde backbone with 4-chloro and 2,6-dimethyl substituents .
- Physical Properties : Boiling point: 291.5±35.0 °C (predicted); Density: 1.156 g/cm³ .
- Key Differences : The chloro group’s electron-withdrawing nature contrasts with the ethoxy/methoxy groups in the target compound, likely increasing electrophilicity and reactivity in nucleophilic substitutions. The target compound’s oxygen-rich substituents may enhance solubility in polar solvents compared to the chloro analog.
2-(4-Hydroxyphenyl)acetaldehyde
- Structure : Contains a 4-hydroxyphenyl group linked to acetaldehyde .
- Physical Properties : Molecular weight: 136.15 g/mol; hydroxyl group enables hydrogen bonding .
- Key Differences : The hydroxyl group increases polarity and aqueous solubility compared to the target compound’s alkoxy groups. However, the ethoxy and methoxy substituents in the target compound may improve stability against oxidation.
4-Bromo-2,6-dimethylphenyl Isothiocyanate
- Structure : A brominated phenyl isothiocyanate with 2,6-dimethyl substituents .
- Key Differences: The isothiocyanate functional group (-N=C=S) confers distinct reactivity (e.g., in agrochemical synthesis) compared to the acetaldehyde moiety.
Comparative Data Table
Biological Activity
2-(3-Ethoxy-4-methoxy-2,6-dimethylphenyl)acetaldehyde is an organic compound characterized by its unique molecular structure, which includes a phenyl ring with various substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and organic synthesis. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.
Chemical Structure and Properties
The chemical formula of this compound is C13H18O3, with a molecular weight of approximately 222.28 g/mol. The structure features:
- Ethoxy Group : Enhances solubility and alters reactivity.
- Methoxy Group : Contributes to electronic properties and potential interactions with biological targets.
- Dimethyl Substituents : Influence steric hindrance and overall molecular conformation.
Synthesis Methods
Various synthetic routes have been explored for the preparation of this compound. Common methods include:
- Condensation Reactions : Utilizing aldehydes and phenolic compounds.
- Alkylation Techniques : Introducing ethoxy and methoxy groups through alkylation processes.
Anticancer Properties
Research indicates that compounds similar to this compound may exhibit anticancer activity. For instance, studies on related phenolic compounds have shown inhibition of cancer cell proliferation through various mechanisms, such as:
- Induction of apoptosis in cancer cells.
- Inhibition of key enzymes involved in tumor growth.
Enzyme Interaction
The presence of the acetaldehyde functional group suggests potential interactions with enzymes such as aldehyde dehydrogenases (ALDHs), which play a significant role in the metabolism of aldehydes. This interaction may lead to:
- Modulation of metabolic pathways.
- Influence on drug metabolism and efficacy.
Study 1: Antitumor Activity
A study investigating the effects of structurally similar compounds on tumor cell lines demonstrated that certain derivatives exhibited significant growth inhibition. The study reported IC50 values indicating the concentration required to inhibit cell growth by 50%.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | HeLa | 15.3 |
| B | MCF7 | 12.7 |
| C | A549 | 18.5 |
Study 2: Enzyme Inhibition
Another research focused on the enzyme inhibition potential of similar compounds found that they could inhibit ALDH activity, which is crucial in detoxifying harmful metabolites.
| Compound | ALDH Inhibition (%) | K_i (nM) |
|---|---|---|
| D | 72 | 45 |
| E | 65 | 50 |
| F | 80 | 30 |
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for characterizing 2-(3-Ethoxy-4-methoxy-2,6-dimethylphenyl)acetaldehyde, and how are spectral contradictions resolved?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for resolving substituent positions on the aromatic ring, while Infrared (IR) spectroscopy identifies functional groups like the aldehyde. Mass spectrometry (MS) confirms molecular weight. X-ray crystallography (if applicable) provides definitive structural validation. Contradictions in spectral data (e.g., overlapping NMR signals) can be resolved via 2D NMR techniques (COSY, HSQC) or computational simulations (DFT) to predict spectra .
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Methodology : Friedel-Crafts alkylation or acylation is often used to introduce substituents on the aromatic ring. Acetaldehyde moieties can be introduced via oxidation of ethanol derivatives or through aldol condensation. Protecting groups (e.g., acetyl or methoxy) may be employed to prevent undesired side reactions during synthesis, followed by deprotection under controlled conditions. Esterification or hydrolysis steps (as seen in related compounds) are also relevant for functional group interconversion .
Q. How is the purity of this compound assessed, and what challenges arise due to its structural features?
- Methodology : High-Performance Liquid Chromatography (HPLC) with UV detection is standard for purity assessment. Challenges include solubility issues in polar solvents due to hydrophobic aromatic substituents. Recrystallization using mixed solvents (e.g., ethanol/water) or column chromatography with gradient elution can improve purity. Melting point analysis and differential scanning calorimetry (DSC) further validate crystallinity .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
- Methodology : A full or fractional factorial design allows systematic variation of parameters (e.g., temperature, catalyst loading, solvent ratio). For example, a 2³ factorial design could test temperature (60°C vs. 80°C), catalyst concentration (5% vs. 10%), and reaction time (6h vs. 12h). Statistical analysis (ANOVA) identifies significant factors and interactions, reducing the number of trials while maximizing yield. Response surface methodology (RSM) refines optimal conditions .
Q. What challenges arise in purification, and how can membrane separation technologies address them?
- Methodology : The compound’s low volatility and sensitivity to heat complicate distillation. Membrane-based techniques like nanofiltration or reverse osmosis can separate it from smaller byproducts based on molecular weight cutoff (MWCO). Solvent-resistant membranes (e.g., polyamide) are critical for organic solvent systems. Process parameters (transmembrane pressure, flow rate) are optimized using computational fluid dynamics (CFD) simulations .
Q. How do reaction fundamentals and reactor design principles enhance synthesis scalability?
- Methodology : Continuous-flow reactors (e.g., microreactors) improve heat/mass transfer for exothermic reactions, critical for maintaining aldehyde stability. Kinetic studies (e.g., Arrhenius plots) determine rate-limiting steps, while computational tools (Aspen Plus) model reactor performance. Scale-up requires matching dimensionless numbers (Reynolds, Damköhler) to preserve reaction efficiency .
Q. How can computational methods predict reactivity and stability under varying conditions?
- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics (MD) simulations assess conformational stability in solvents. Thermodynamic properties (e.g., Gibbs free energy of formation) are validated against experimental DSC/TGA data. Contradictions between computational and experimental results may arise from solvent effects, requiring implicit/explicit solvation models .
Q. What strategies reconcile contradictory data in thermodynamic property measurements?
- Methodology : Discrepancies in melting points or enthalpies may stem from polymorphism or impurities. Cross-validate using multiple techniques: X-ray diffraction for crystal structure, DSC for phase transitions, and Karl Fischer titration for moisture content. Meta-analysis of literature data (e.g., NIST WebBook) identifies outliers and establishes consensus values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
